molecular formula C11H19Cl2N3 B8268703 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride

4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride

Cat. No.: B8268703
M. Wt: 264.19 g/mol
InChI Key: YUXXBEYKCBZRRC-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is a synthetic organic compound characterized by a pyridine core substituted with a methyl group at position 4, a piperidin-4-yl group at position 5, and an amine group at position 2. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

4-methyl-5-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9;;/h6-7,9,13H,2-5H2,1H3,(H2,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXXBEYKCBZRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride typically involves the following steps :

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which is achieved through a series of cyclization reactions.

    Introduction of the Piperidine Moiety: The piperidine ring is then introduced through a nucleophilic substitution reaction.

    Methylation: The compound is methylated at the 4-position of the pyridine ring.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives .

Scientific Research Applications

4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-substituted pyridin-2-amine derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Purity Key Features Source
4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride C₁₁H₁₇N₃·2HCl ~264.19 (calc.) Methyl (4), Piperidin-4-yl (5) Not available Not reported Enhanced lipophilicity due to methyl group
5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride C₁₀H₁₅N₃·2HCl 220.63 None (base structure) EN300-384057 95% Simpler structure; lower molecular weight
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride C₁₀H₁₃ClN₃·2HCl 272.14 Chloro (5) 1197941-02-08 Not reported Increased polarity; potential halogen bonding
5-Chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride C₁₁H₁₅ClN₃·2HCl 298.64 Chloro (5), Piperidinylmethyl Not available Not reported Extended linker; higher molecular weight

Key Findings:

Structural Variations :

  • The methyl group at position 4 in the target compound may improve membrane permeability compared to the unsubstituted analog (EN300-384057) .
  • Chloro-substituted analogs (e.g., CAS 1197941-02-08) exhibit higher molecular weights and altered electronic properties, which could influence receptor binding or metabolic stability .

Pharmacological Implications :

  • Piperidine rings confer conformational flexibility, a feature critical for CNS-targeting drugs. However, the lack of safety or activity data for the target compound highlights a research gap .
  • The dihydrochloride salt in all listed compounds enhances aqueous solubility, a common strategy for improving bioavailability in drug development .

Biological Activity

4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride, also known by its CAS number 1260857-55-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

C11H17N3Molecular Weight 191 27 g mol\text{C}_{11}\text{H}_{17}\text{N}_{3}\quad \text{Molecular Weight 191 27 g mol}

It is typically available in a dihydrochloride salt form, enhancing its solubility and stability for biological applications.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds structurally related to 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine. For instance, derivatives of the pyridine scaffold have shown promising results against malaria parasites, specifically targeting PfATP4, a critical enzyme involved in sodium ion transport in Plasmodium species. Optimization of such compounds has led to enhanced metabolic stability and aqueous solubility, which are crucial for effective in vivo efficacy .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. Notably, pyridine-based derivatives have demonstrated the ability to inhibit EGFR phosphorylation and induce apoptosis in cancer cells. These findings suggest that modifications to the piperidine and pyridine structures can significantly influence their anticancer activity .

The biological activity of 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is thought to involve several mechanisms:

  • Receptor Modulation : The compound may act on various receptors, including serotonin receptors (5-HT2A), leading to altered signaling pathways that can affect cell proliferation and survival.
  • Enzyme Inhibition : By inhibiting specific enzymes such as PfATP4, it disrupts essential metabolic processes in parasites .
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that this compound can trigger intrinsic pathways leading to cell death .

Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of pyridine derivatives against malaria, compounds with structural similarities to 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine showed significant reductions in parasitemia levels in mouse models. For example, a related compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days .

Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of pyridine-based compounds on various cancer cell lines. The results indicated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Data Table: Biological Activities

Activity TypeTargetMechanismEfficacy
AntiparasiticPfATP4Enzyme inhibition30% reduction at 40 mg/kg
AnticancerEGFRReceptor modulation>50% viability reduction at 10 µM

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